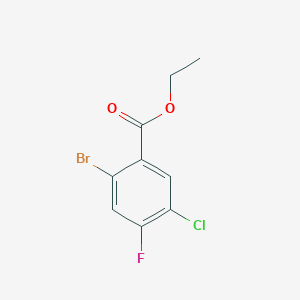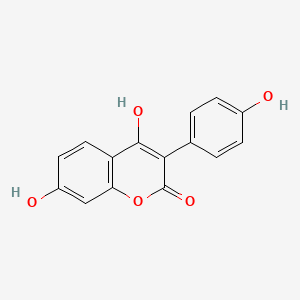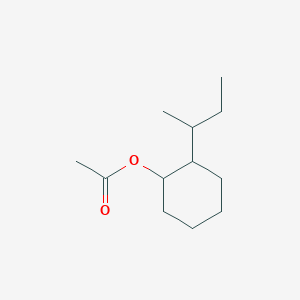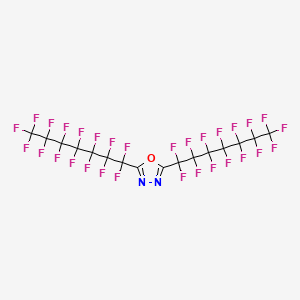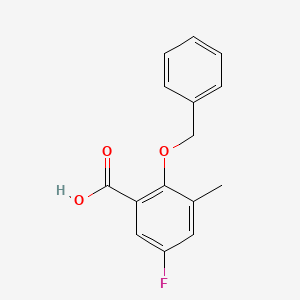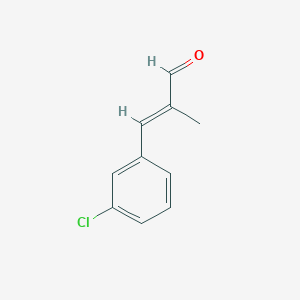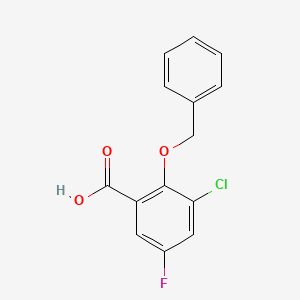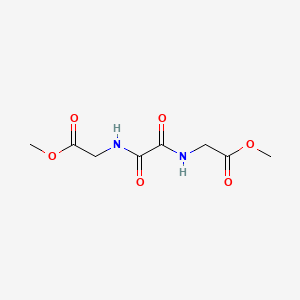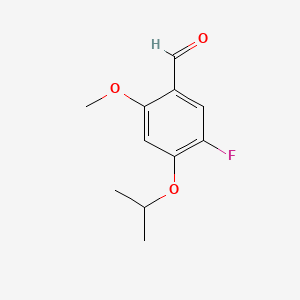
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H13FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of fluorine, isopropoxy, and methoxy groups attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde typically involves the introduction of the fluorine, isopropoxy, and methoxy groups onto a benzaldehyde core. One common method includes the following steps:
Starting Material: Begin with a suitable benzaldehyde derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: Introduce the isopropoxy group using isopropyl alcohol and an acid catalyst.
Methoxylation: Introduce the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine, isopropoxy, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde depends on its specific applicationThe presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the isopropoxy and methoxy groups can influence its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the isopropoxy group.
5-Fluoro-2-isopropoxy-4-methoxybenzaldehyde: Similar structure but different substitution pattern on the benzene ring
Uniqueness
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine, isopropoxy, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-11-5-10(14-3)8(6-13)4-9(11)12/h4-7H,1-3H3 |
Clave InChI |
STYPHVDDAZNDOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C(=C1)OC)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
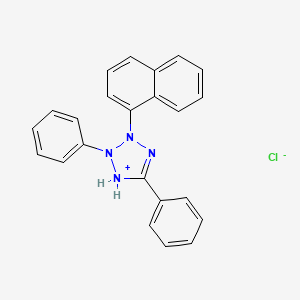
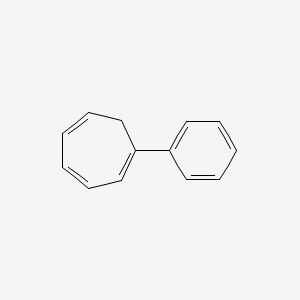
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
